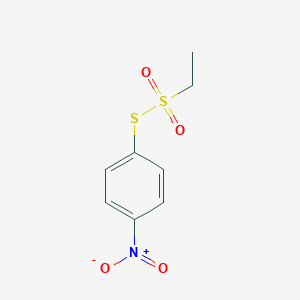
S-{4-nitrophenyl} ethanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{4-nitrophenyl} ethanesulfonothioate, also known as NPEST, is a chemical compound that has been widely used in scientific research for over 30 years. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. NPEST has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mécanisme D'action
S-{4-nitrophenyl} ethanesulfonothioate acts as a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the nervous system, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and the induction of oxidative stress. It has also been shown to have neuroprotective effects in certain contexts, protecting against the damage caused by neurotoxins and other harmful substances.
Avantages Et Limitations Des Expériences En Laboratoire
S-{4-nitrophenyl} ethanesulfonothioate has a number of advantages as a tool for scientific research, including its high potency as an acetylcholinesterase inhibitor and its ability to selectively target this enzyme without affecting other neurotransmitters. However, it also has some limitations, such as its potential toxicity and the fact that it may not accurately reflect the effects of other acetylcholinesterase inhibitors in vivo.
Orientations Futures
There are a number of potential future directions for research on S-{4-nitrophenyl} ethanesulfonothioate, including the development of new drugs based on its structure and mechanism of action, the investigation of its effects on different types of neurons and neurotransmitters, and the exploration of its potential as a tool for the study of other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a research tool.
Méthodes De Synthèse
S-{4-nitrophenyl} ethanesulfonothioate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with chlorosulfonic acid, followed by reaction with ethanethiol and sodium hydroxide. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
S-{4-nitrophenyl} ethanesulfonothioate has been used in a variety of scientific research applications, including the study of acetylcholinesterase inhibition and the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. It has also been used in the investigation of the role of acetylcholine in the nervous system and the effects of its inhibition on cognitive function.
Propriétés
Formule moléculaire |
C8H9NO4S2 |
|---|---|
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
1-ethylsulfonylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S2/c1-2-15(12,13)14-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |
Clé InChI |
KDFCMDVPSLXWQI-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCS(=O)(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)





![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)